molecular formula C11H15Cl2N3O B2440426 5-(aminomethyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride CAS No. 2126178-11-6

5-(aminomethyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride

Cat. No.: B2440426
CAS No.: 2126178-11-6
M. Wt: 276.16
InChI Key: MKLFAYLPGOKBKO-UHFFFAOYSA-N
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Description

5-(aminomethyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride typically involves the cyclocondensation of hydrazine with a carbonyl compound. One common method is the reaction of phenylhydrazine with an appropriate diketone under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-(aminomethyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties.

Scientific Research Applications

5-(aminomethyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: It is being investigated for its potential use in treating various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-(aminomethyl)-2-furancarboxylic acid: This compound has a similar structure but contains a furan ring instead of a pyrazole ring.

    Ethyl-2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acid: This compound has an indole ring and is known for its antiviral properties.

Uniqueness

5-(aminomethyl)-1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one dihydrochloride is unique due to its specific pyrazole structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(aminomethyl)-1-methyl-2-phenylpyrazol-3-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.2ClH/c1-13-10(8-12)7-11(15)14(13)9-5-3-2-4-6-9;;/h2-7H,8,12H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLFAYLPGOKBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N1C2=CC=CC=C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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